N-(Hexa-4,5-dien-1-yl)aniline
Description
N-(Hexa-4,5-dien-1-yl)aniline is an aniline derivative featuring a hexa-4,5-dienyl chain (CH₂=CH–CH₂–CH=CH–CH₂–) attached to the nitrogen atom of the aniline moiety. This compound’s structure combines the aromaticity of the aniline group with the conjugated diene system in the alkenyl chain, which may confer unique electronic and steric properties. Such conjugated systems are often exploited in organic synthesis for cycloaddition reactions, polymerization, or as intermediates in catalysis .
Properties
CAS No. |
88067-51-0 |
|---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
InChI |
InChI=1S/C12H15N/c1-2-3-4-8-11-13-12-9-6-5-7-10-12/h3,5-7,9-10,13H,1,4,8,11H2 |
InChI Key |
YIWAVYIIGDVCIK-UHFFFAOYSA-N |
Canonical SMILES |
C=C=CCCCNC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hexa-4,5-dien-1-yl)aniline typically involves the reaction of aniline with a suitable hexa-4,5-dien-1-yl halide under basic conditions. One common method is the nucleophilic substitution reaction where aniline acts as a nucleophile, attacking the electrophilic carbon of the hexa-4,5-dien-1-yl halide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen halide byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(Hexa-4,5-dien-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄) are commonly employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amine derivatives .
Scientific Research Applications
N-(Hexa-4,5-dien-1-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(Hexa-4,5-dien-1-yl)aniline involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. Additionally, its unique structure allows it to participate in conjugated systems, influencing its reactivity and interaction with other compounds .
Comparison with Similar Compounds
Contradictions and Uncertainties
- Synthesis Feasibility : While supports iridium-catalyzed routes, the regioselectivity of dienyl chain installation (4,5 vs. 3,5 positions) remains unverified.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
